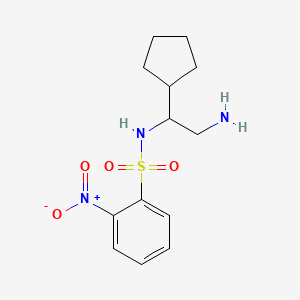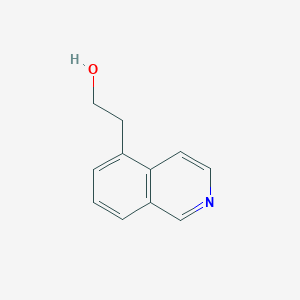
2-(Isoquinolin-5-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-5-YL)ethan-1-OL is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline ring attached to an ethan-1-OL group, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-YL)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of 2-(Isoquinolin-5-YL)ethan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-(Isoquinolin-5-YL)ethan-1-one using palladium or platinum catalysts. This method offers high yields and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
2-(Isoquinolin-5-YL)ethan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products Formed
Oxidation: 2-(Isoquinolin-5-YL)ethan-1-one
Reduction: 2-(Isoquinolin-5-YL)ethan-1-amine
Substitution: Various substituted isoquinoline derivatives
科学的研究の応用
2-(Isoquinolin-5-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Isoquinolin-5-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the ethan-1-OL group.
2-(Isoquinolin-5-YL)ethan-1-one: An oxidized form of 2-(Isoquinolin-5-YL)ethan-1-OL.
2-(Isoquinolin-5-YL)ethan-1-amine: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-isoquinolin-5-ylethanol |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-2-1-3-10-8-12-6-4-11(9)10/h1-4,6,8,13H,5,7H2 |
InChIキー |
BUIFFYNZKBLSIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
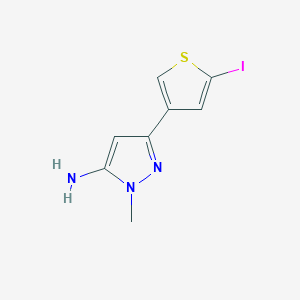
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)

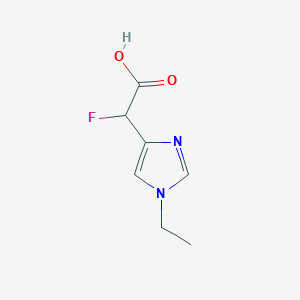
amine](/img/structure/B13315572.png)

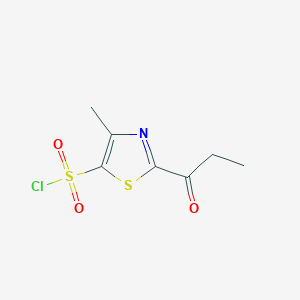
amine](/img/structure/B13315585.png)
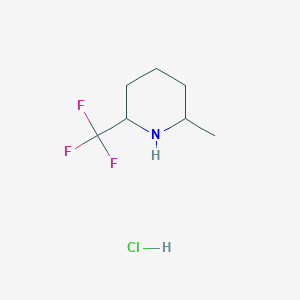

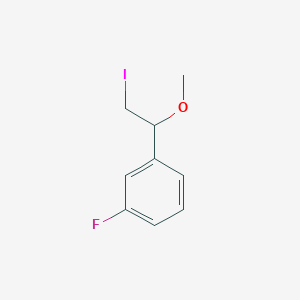
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
